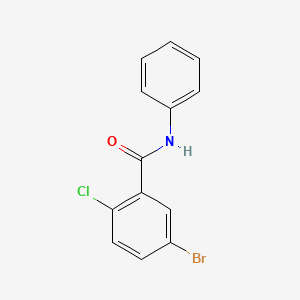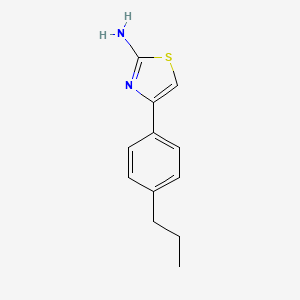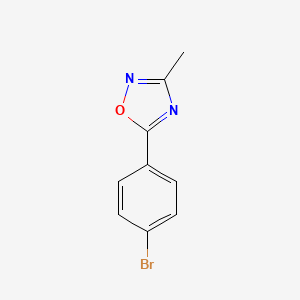
5-(4-溴苯基)-3-甲基-1,2,4-噁二唑
描述
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a molecule that belongs to the oxadiazole class, characterized by a heterocyclic ring containing oxygen, nitrogen, and carbon atoms. These compounds are known for their wide range of applications in material science, chemistry, and as potential therapeutic agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives often involves the dehydration of diarylhydrazide under specific conditions to achieve high yields. Reaction conditions are meticulously optimized to enhance the efficiency of synthesis processes, utilizing various techniques including palladium-catalyzed cross-coupling reactions (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized using spectroscopic methods such as IR, 1H NMR, and sometimes X-ray crystallography. These analyses reveal detailed information about the geometric and electronic structures of the compounds, which are crucial for understanding their chemical reactivity and properties (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for their chemical diversity and potential bioactivity. Their chemical reactivity is often studied in the context of developing novel compounds with enhanced biological or physical properties (A. Kaneria et al., 2016).
Physical Properties Analysis
The physical properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are determined using standard laboratory techniques and are essential for the formulation and application of these compounds in various industries (Li-rong Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for participating in further chemical transformations, are central to the application of oxadiazole derivatives. These properties are extensively studied through experimental and theoretical methods to design compounds with desired functions and activities (A. Kudelko et al., 2015).
科学研究应用
-
Scientific Field: Polymer Science
- Application : The compound 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Method of Application : These new thermotropic liquid crystals are synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results : These new methacrylate oligomers exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
-
Scientific Field: Pharmaceutical Science
- Application : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound as an active pharmaceutical ingredient were not specified in the source .
- Scientific Field: Chemical Synthesis
- Application : 5-(4-Bromophenyl)oxazole-2-propionic acid is a chemical compound that can be used in various chemical synthesis processes .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in chemical synthesis processes were not specified in the source .
-
Scientific Field: Photocatalysis
- Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Method of Application : Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co 2+ .
- Results : All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO 2 reduction under visible-light irradiation .
-
Scientific Field: Neurotoxicology
- Application : The newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been investigated for its neurotoxic potentials .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in neurotoxicology studies were not specified in the source .
安全和危害
未来方向
The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .
属性
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXUFMZRHQRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361054 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
71566-07-9 | |
| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)
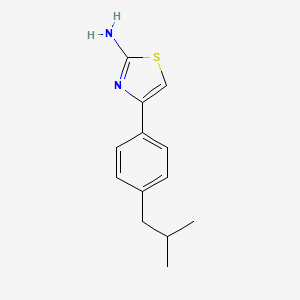
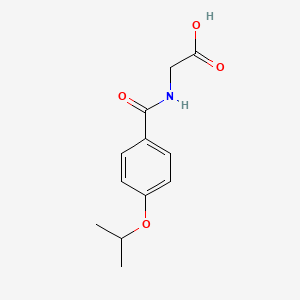
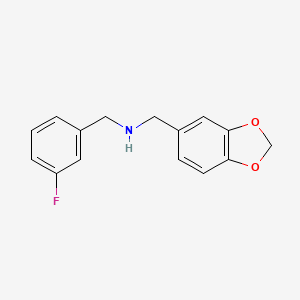
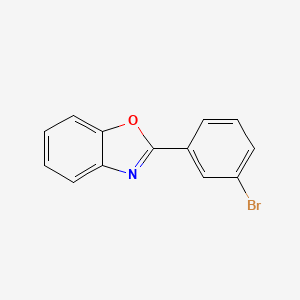
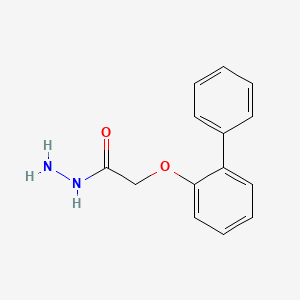
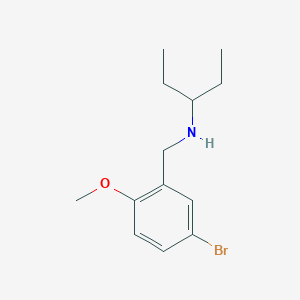
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
